molecular formula C12H22O11 B13362691 D-Lactose-1-13C

D-Lactose-1-13C

Cat. No.: B13362691
M. Wt: 343.29 g/mol
InChI Key: GUBGYTABKSRVRQ-AFBKEXCISA-N
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Description

D-Lactose-1-13C is a labeled form of lactose, where the carbon-1 position of the glucose moiety is enriched with the stable isotope carbon-13. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as in various analytical applications. The molecular formula of this compound is C12H22O11, and it has a molecular weight of 361.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Lactose-1-13C typically involves the incorporation of carbon-13 into the glucose moiety of lactose. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with glucose labeled with carbon-13 at the desired position and then enzymatically convert it to lactose using β-galactosidase .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar enzymatic methods. The process requires high-purity starting materials and controlled reaction conditions to ensure the incorporation of carbon-13 at the specific position. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

D-Lactose-1-13C undergoes various chemical reactions typical of carbohydrates, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Lactose-1-13C is widely used in scientific research due to its labeled carbon-13 atom, which allows for detailed metabolic studies and tracing experiments. Some key applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate structures and interactions.

    Biology: Employed in metabolic flux analysis to trace the pathways of lactose metabolism in organisms.

    Medicine: Utilized in diagnostic tests to study lactose intolerance and other metabolic disorders.

    Industry: Applied in the development of lactose-based pharmaceuticals and food products

Mechanism of Action

The mechanism of action of D-Lactose-1-13C involves its metabolism in the body, where it is hydrolyzed by the enzyme lactase into glucose and galactose. The labeled carbon-13 atom allows researchers to trace the metabolic fate of these monosaccharides using techniques such as NMR spectroscopy and mass spectrometry. This helps in understanding the metabolic pathways and the role of lactose in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Lactose-1-13C is unique due to its specific labeling at the carbon-1 position of the glucose moiety, which provides precise information about the metabolic pathways involving lactose. This specificity makes it a valuable tool in research areas where detailed metabolic tracing is required .

Properties

Molecular Formula

C12H22O11

Molecular Weight

343.29 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1/i11+1

InChI Key

GUBGYTABKSRVRQ-AFBKEXCISA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Origin of Product

United States

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